molecular formula C18H23N3O5S2 B3518132 N-(4-{[4-(tert-butylsulfamoyl)phenyl]sulfamoyl}phenyl)acetamide

N-(4-{[4-(tert-butylsulfamoyl)phenyl]sulfamoyl}phenyl)acetamide

Cat. No.: B3518132
M. Wt: 425.5 g/mol
InChI Key: RHAATXBJMPVOBQ-UHFFFAOYSA-N
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Description

N-(4-{[4-(tert-butylsulfamoyl)phenyl]sulfamoyl}phenyl)acetamide is a chemical compound that features a sulfonamide group linked to a phenyl ring and an acetamide moiety. The presence of the tert-butylsulfamoyl group provides steric bulk and influences the molecule’s chemical reactivity, making it a versatile molecule with diverse uses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[4-(tert-butylsulfamoyl)phenyl]sulfamoyl}phenyl)acetamide typically involves the reaction of 4-aminophenyl sulfonamide with tert-butyl isocyanate under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-{[4-(tert-butylsulfamoyl)phenyl]sulfamoyl}phenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-{[4-(tert-butylsulfamoyl)phenyl]sulfamoyl}phenyl)acetamide involves its interaction with biological targets, primarily through its sulfonamide group. The compound can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can lead to the disruption of essential biological processes in microorganisms, contributing to its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[4-(tert-butylsulfamoyl)phenyl]sulfamoyl}phenyl)acetamide is unique due to the presence of both the tert-butylsulfamoyl and acetamide groups, which provide a combination of steric bulk and functional versatility. This unique structure allows the compound to participate in a range of chemical reactions and interact with biological targets in ways that similar compounds may not .

Properties

IUPAC Name

N-[4-[[4-(tert-butylsulfamoyl)phenyl]sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O5S2/c1-13(22)19-14-5-9-16(10-6-14)27(23,24)20-15-7-11-17(12-8-15)28(25,26)21-18(2,3)4/h5-12,20-21H,1-4H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHAATXBJMPVOBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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